3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
Overview
Description
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is a chemical compound with the molecular formula C5H7F3N2O2 and a molecular weight of 184.12 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is 1S/C5H7F3N2O2/c6-5(7,8)4(12)3(11)9-1-2-10-4/h10,12H,1-2H2,(H,9,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is a powder that is stored at room temperature . The predicted melting point is 119.56°C , and the predicted boiling point is approximately 337.3°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3 , and the predicted refractive index is n20D 1.43 .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis : A study demonstrated a one-pot synthesis of 3-trifluoromethylated piperazin-2-ones, showcasing the role of the trifluoromethyl group in influencing reaction paths (Rulev et al., 2013).
Building Blocks for Drug Discovery : Enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, including derivatives of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one, have been synthesized for use as key components in medicinal chemistry (Sánchez-Roselló et al., 2014).
Pharmacological Applications
Anticonvulsant and Antimicrobial Activities : Research on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which include substituted piperazine derivatives, revealed potential anticonvulsant and antimicrobial activities (Aytemir et al., 2004).
Antineoplastic Properties : The metabolism of Flumatinib, a tyrosine kinase inhibitor involving 3-trifluoromethyl-piperazine derivatives, has been studied in chronic myelogenous leukemia patients, indicating its utility in cancer treatment (Gong et al., 2010).
Structural and Molecular Studies
Molecular Structure Analysis : The crystal structure of compounds like Fluphenazine dihydrochloride dimethanol solvate, which include 3-trifluoromethylphenyl piperazine components, has been studied, offering insights into molecular conformations and interactions (Petrus et al., 2012).
Designer Drug Metabolism Study : Research on the metabolism of designer drugs like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats using various analytical techniques has provided insights into its pharmacokinetics and potential applications (Staack et al., 2003).
Safety And Hazards
While specific safety and hazard information for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, avoiding contact with eyes, skin, or clothing, avoiding dust formation, ensuring adequate ventilation, and avoiding ingestion and inhalation . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O2/c6-5(7,8)4(12)3(11)9-1-2-10-4/h10,12H,1-2H2,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMGTMICABTCGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(=O)N1)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406928 | |
Record name | 3-hydroxy-3-(trifluoromethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one | |
CAS RN |
89972-18-9 | |
Record name | 3-hydroxy-3-(trifluoromethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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